molecular formula C13H25ClN2O3 B13185889 5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride

5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride

Cat. No.: B13185889
M. Wt: 292.80 g/mol
InChI Key: KKEYNKGZEOZIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride is a chemical compound with the molecular formula C13H25ClN2O3. It is primarily used for research purposes and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride involves several steps. One common method includes the reaction of 5-methylhexanoic acid with pyrrolidine and formamide under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process often includes purification steps such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .

Scientific Research Applications

5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C13H25ClN2O3

Molecular Weight

292.80 g/mol

IUPAC Name

5-methyl-3-[(pyrrolidine-3-carbonylamino)methyl]hexanoic acid;hydrochloride

InChI

InChI=1S/C13H24N2O3.ClH/c1-9(2)5-10(6-12(16)17)7-15-13(18)11-3-4-14-8-11;/h9-11,14H,3-8H2,1-2H3,(H,15,18)(H,16,17);1H

InChI Key

KKEYNKGZEOZIIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)C1CCNC1.Cl

Origin of Product

United States

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